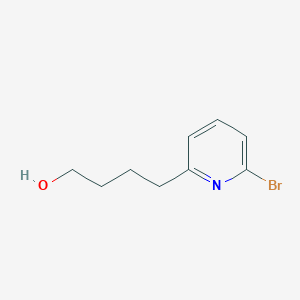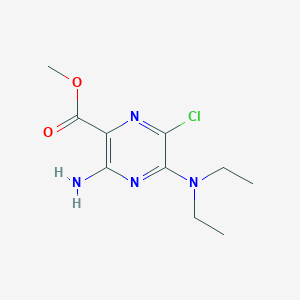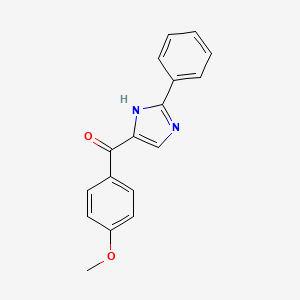
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring fused with an oxadiazole ring, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a ligand for various biological receptors, potentially influencing cellular signaling pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as a GPBAR1 agonist, the compound binds to the receptor, inducing conformational changes that activate downstream signaling pathways. This activation can lead to various physiological effects, such as the regulation of glucose and lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds share the oxadiazole ring but differ in the substituents attached to the ring, leading to variations in their biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups or additional rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Uniqueness
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-6-9-5(11-10-6)4-1-2-8-3-4/h4,8H,1-3H2,(H2,7,10) |
Clé InChI |
QSNWWJBZUJBMJX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)



![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)



![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)

